2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
CAS No.:
Cat. No.: VC16001097
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one -](/images/structure/VC16001097.png)
Specification
Molecular Formula | C7H9N3O |
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Molecular Weight | 151.17 g/mol |
IUPAC Name | 2-methyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C7H9N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H2,1H3,(H2,8,9,10,11) |
Standard InChI Key | NRDKIAXPGDCZQJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(CCN2)C(=O)N1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one, reflects its bicyclic framework:
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A pyrrole ring (positions 6,7-dihydro-3H) fused to a pyrimidine ring (positions 2,4,5H).
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A methyl group at position 2 and a ketone at position 4.
The partial saturation at positions 5,6,7 introduces conformational rigidity, potentially enhancing binding affinity to biological targets.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₉N₃O | (derived) |
Molecular Weight | 151.17 g/mol | Calculated |
Canonical SMILES | CC1=NC2=C(CNC2)C(=O)N1 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization Strategies
General Synthetic Pathways
Pyrrolopyrimidines are typically synthesized via cyclocondensation or multicomponent reactions. For 2-methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one, a plausible route involves:
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Formation of the pyrimidine ring: Reacting 4-amino-2-methylpyrrole with a carbonyl source (e.g., urea or phosgene) under acidic conditions .
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Ring closure: Intramolecular cyclization facilitated by catalysts like polyphosphoric acid (PPA) or microwave irradiation .
Salt Formation and Solubility Enhancement
While the hydrochloride salt (CAS: 1956309-51-5) is documented, the free base’s synthesis requires neutralization. Hydrochloride salts improve aqueous solubility, critical for in vitro assays.
Physicochemical Properties
Solubility and Stability
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Solubility: The free base is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMFA).
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Stability: Susceptible to hydrolysis at the ketone moiety under strongly acidic or basic conditions.
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
LogP (Partition Coefficient) | 0.9 ± 0.3 | Computational |
pKa (Acidic) | 3.2 (pyrimidine N-H) | Estimation |
Melting Point | 220–225°C (decomposes) | Analogous |
Biological Activity and Mechanistic Insights
Neuropharmacological Applications
Patent data reveals that dihydropyrrolopyrimidines act as allosteric modulators of muscarinic acetylcholine receptors (e.g., M₄), implicating them in treating schizophrenia or Alzheimer’s disease . The ketone at position 4 may hydrogen-bond to receptor residues, stabilizing active conformations.
Applications in Drug Development
Lead Optimization
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Bioisosteric replacement: The pyrrolopyrimidine core serves as a purine bioisostere, reducing metabolic liability compared to purine-based drugs.
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Structure-Activity Relationship (SAR): Adding substituents at position 6 enhances potency but may reduce blood-brain barrier permeability .
Table 3: Comparative Activity of Pyrrolopyrimidine Analogues
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